![molecular formula C19H17N3O5 B2529753 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034500-96-2](/img/structure/B2529753.png)
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the amide bond under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and furan rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the amide bond.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- 2-(2H-1,3-benzodioxol-5-yloxy)benzaldehyde
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide is unique due to its combination of three distinct aromatic rings, which confer specific chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12(27-14-2-3-16-17(8-14)26-11-25-16)19(23)22-9-15-18(21-6-5-20-15)13-4-7-24-10-13/h2-8,10,12H,9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYKHMYTIIWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)
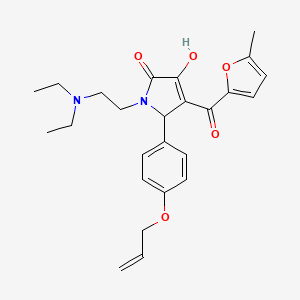
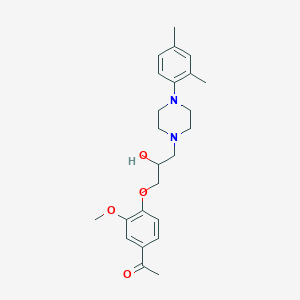

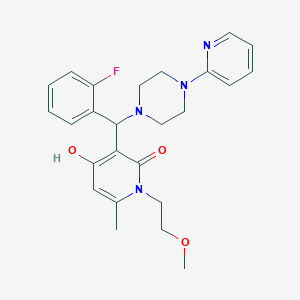
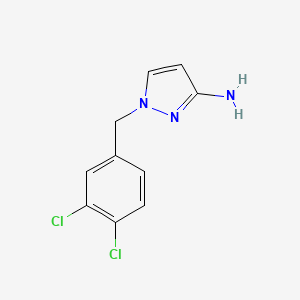

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2529685.png)
![tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2529686.png)
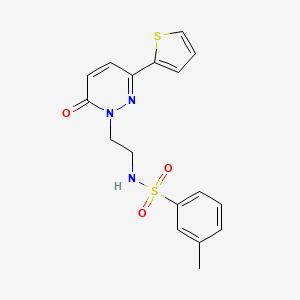
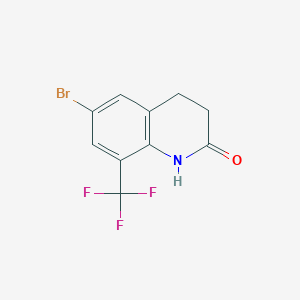
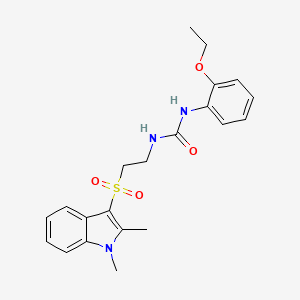
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
